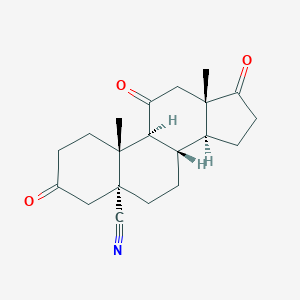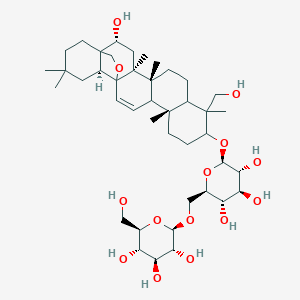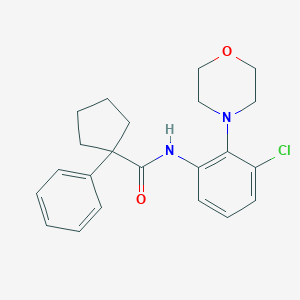
Reductoleptomycin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reductoleptomycin A is a natural product that was first isolated from a marine bacterium, Micromonospora sp. It belongs to the leptomycin family of compounds and has been found to have potent antifungal and anticancer activities.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Reductoleptomycin A, as part of the bleomycin family of glycopeptide antibiotics, demonstrates significant antitumor activity. Bleomycins are effective against various cancers, including lymphomas, head and neck cancers, and germ-cell tumors. Their efficacy is attributed to their ability to cause both single-stranded and double-stranded DNA damage, which is critical for their antitumor properties (Chen & Stubbe, 2005).
Ophthalmic Applications
Mitomycin, a related compound, is extensively used in ophthalmology to inhibit wound healing and reduce scarring, significantly improving outcomes in various ocular surgeries. It has been applied in procedures such as glaucoma filtering surgeries, dacryocystorhinostomy, and corneal refractive surgery, demonstrating substantial benefits (Abraham et al., 2006).
Role in Cellular Responses
The study of this compound analogs like daptomycin provides insights into cellular response mechanisms to antimicrobials. For example, a deletion in the gene encoding LiaF, a component of the LiaFSR regulatory system, is associated with a daptomycin-tolerant phenotype in bacteria, revealing crucial aspects of cellular defense against antibiotics (Munita et al., 2013).
Role in Anaerobic Reactor Performance
The impact of antibiotic combinations, including erythromycin-tetracycline-sulfamethoxazole, on anaerobic reactors, provides insights into microbial community dynamics and the performance of waste treatment systems. This highlights the broader ecological implications of antibiotic use (Aydın et al., 2015).
Antimicrobial Peptides and Resistance
Research on compounds like daptomycin shows their critical role in battling multidrug-resistant enterococci. Genetic modifications, such as liaR deletion, can reverse resistance to cell membrane-targeting antimicrobials, providing a path for combatting antibiotic resistance (Reyes et al., 2015).
Insights into Biochemical Pathways
Understanding the biochemical pathways and the genetic organization of antibiotics like daptomycin aids in the development of novel derivatives with improved activities and wider clinical applications (Baltz et al., 2005).
Impact on DNA and Cellular Responses
Studies on the interaction of compounds like bleomycin with antioxidants, such as vitamin C, reveal their enhanced DNA-damaging capabilities and potential for increased effectiveness in cancer therapy (Rubiś et al., 2019).
Role in Pulmonary Toxicity
Bleomycin's role in inducing oxidative stress leading to pulmonary toxicity highlights the need for understanding and managing drug-induced side effects. This knowledge is crucial for improving therapeutic applications and patient safety (Allawzi et al., 2019).
Potential in Lung Cancer Therapy
Leptomycin B, a derivative, has shown promising results in lung adenocarcinoma treatment, particularly in cells with varying p53 status. This suggests its potential as a personalized therapy option for lung cancer (Shao et al., 2011).
Eigenschaften
CAS-Nummer |
149598-69-6 |
|---|---|
Molekularformel |
C32H48O5 |
Molekulargewicht |
512.7 g/mol |
IUPAC-Name |
2-[(1E,3E,7E,9E,17E)-14,19-dihydroxy-3,5,9,11,13,15,17-heptamethyl-12-oxononadeca-1,3,7,9,17-pentaenyl]-3-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C32H48O5/c1-21(18-23(3)12-14-29-25(5)13-15-30(34)37-29)10-9-11-22(2)19-26(6)31(35)28(8)32(36)27(7)20-24(4)16-17-33/h9,11-16,18-19,21,25-29,32-33,36H,10,17,20H2,1-8H3/b11-9+,14-12+,22-19+,23-18+,24-16+ |
InChI-Schlüssel |
LMXMVUQKOHQTKA-LLLSYTHRSA-N |
Isomerische SMILES |
CC1C=CC(=O)OC1/C=C/C(=C/C(C)C/C=C/C(=C/C(C)C(=O)C(C)C(C(C)C/C(=C/CO)/C)O)/C)/C |
SMILES |
CC1C=CC(=O)OC1C=CC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CCO)C)O)C)C |
Kanonische SMILES |
CC1C=CC(=O)OC1C=CC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CCO)C)O)C)C |
Synonyme |
6-[(1E,3E,7E,9E,17E)-14,19-dihydroxy-3,5,9,11,13,15,17-heptamethyl-12- oxo-nonadeca-1,3,7,9,17-pentaenyl]-5-methyl-5,6-dihydropyran-2-one |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234409.png)


![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-[4-(methylamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B234427.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]propanamide](/img/structure/B234428.png)

![7-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-(2,3-dihydroxy-3-methylbutyl)chromen-2-one](/img/structure/B234458.png)




